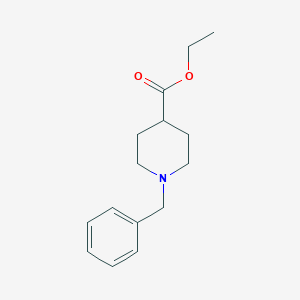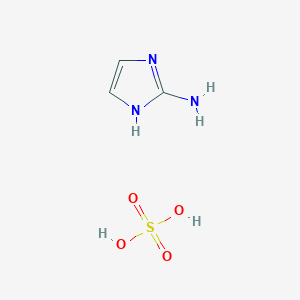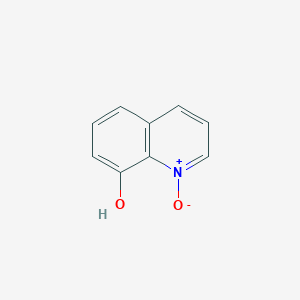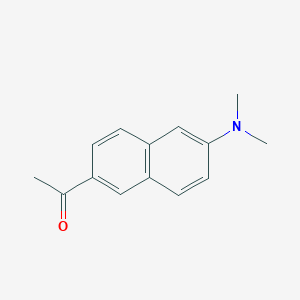![molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-Tetrahydrothieno[3,2-c]pyridin CAS No. 109904-25-8](/img/structure/B23349.png)
5-Trityl-4,5,6,7-Tetrahydrothieno[3,2-c]pyridin
Übersicht
Beschreibung
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (5-Trityl-THTP) is an organic compound that has been studied extensively due to its unique and versatile properties. It is a heterocyclic compound containing a thiophene and pyridine ring system, and is a derivative of pyridine. 5-Trityl-THTP has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and polymers. Additionally, it has been used in a variety of scientific research applications, such as in the study of enzyme inhibitors and as a potential therapeutic agent for cancer.
Wissenschaftliche Forschungsanwendungen
Synthese von Prasugrelhydrochlorid
5-Trityl-4,5,6,7-Tetrahydrothieno[3,2-c]pyridin wird als ein Schlüsselzwischenprodukt bei der Synthese von Prasugrelhydrochlorid verwendet . Prasugrel ist ein Thienopyridin-ADP-Rezeptorantagonist, der sich als ein wichtiger Thrombozytenhemmer zur Behandlung von Herz-Kreislauf-Erkrankungen weit verbreitet hat .
Entwicklung von Antitubulin-Agens
Verbindungen, die auf dem molekularen Gerüst von 4,5,6,7-Tetrahydrothieno[2,3-c]pyridin basieren, zu denen auch this compound gehört, wurden synthetisiert und auf ihre antiproliferative Aktivität an einem Panel von Krebszelllinien bewertet . Diese Verbindungen haben gezeigt, dass sie das Wachstum von Krebszellen mit IC50-Werten im Bereich von 1,1 bis 4,7 μM gegen ein Panel von drei Krebszelllinien hemmen .
Hemmung der Tubulinpolymerisation
Die gleichen oben genannten Verbindungen wurden auch auf ihre Hemmung der Tubulinpolymerisation hin untersucht . Ihre Wechselwirkung mit Tubulin auf mikromolarem Niveau führt zur Akkumulation von Zellen in der G2/M-Phase des Zellzyklus und zu einem apoptotischen Zelltod .
4. Induktion von Apoptose in Krebszellen Von this compound abgeleitete Verbindungen haben sich als sehr effektiv bei der Induktion von Apoptose in dosisabhängiger Weise erwiesen . Diese Verbindungen induzierten keinen Zelltod in normalen menschlichen peripheren Blutmononukleären Zellen, was darauf hindeutet, dass sie möglicherweise selektiv gegen Krebszellen sind .
Synthese von Clopidogrel
Eigenschaften
IUPAC Name |
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZMCVLPGUJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548310 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-25-8 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




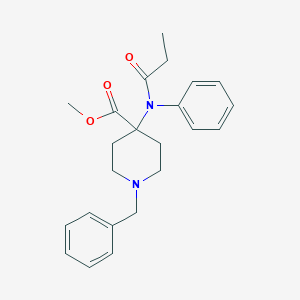
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)




